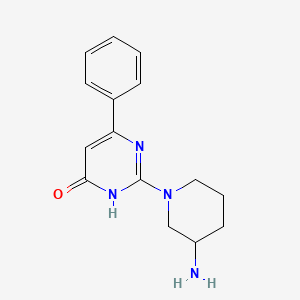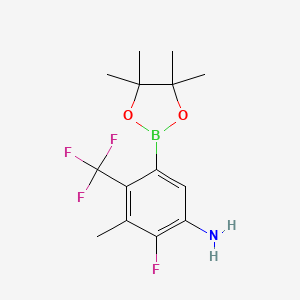![molecular formula C9H11N5O2 B12500594 7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a triazolo-pyrimidine core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, ring closure, and deprotonation . Another approach involves the use of hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with molecular targets such as kinases. For instance, it inhibits c-Met kinase activity at the nanomolar level, which is crucial for its anti-tumor effects . The compound binds to the active site of the kinase, blocking its activity and thereby inhibiting cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine: Similar in structure but with a methyl group instead of a morpholinyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and anti-tumor activities.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another structurally related compound with potential biological activities.
Uniqueness
The uniqueness of 7-(morpholin-4-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one lies in its morpholinyl group, which enhances its solubility and potentially its bioavailability. This structural feature may contribute to its superior kinase inhibition and anti-tumor activities compared to similar compounds .
Propiedades
Fórmula molecular |
C9H11N5O2 |
|---|---|
Peso molecular |
221.22 g/mol |
Nombre IUPAC |
7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O2/c15-9-12-11-8-10-7(1-2-14(8)9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,12,15) |
Clave InChI |
LWGNINKZQJVJDA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=NNC(=O)N3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B12500512.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12500513.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500522.png)
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500527.png)
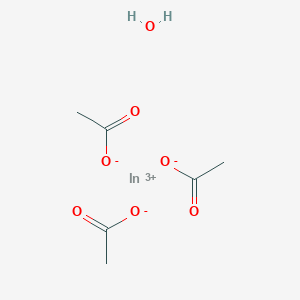
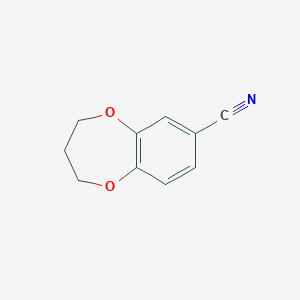
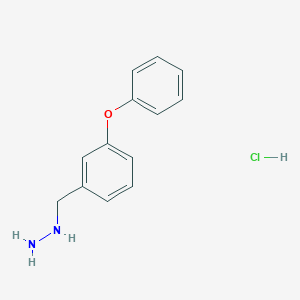
![Propyl 5-{[(4-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500549.png)
![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)
![2-amino-4-(4-hydroxy-3,5-dinitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B12500571.png)
![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
